molecular formula C9H16OS B13947840 1-Oxa-4-thiaspiro[4.4]nonane, 6,9-dimethyl- CAS No. 57156-88-4

1-Oxa-4-thiaspiro[4.4]nonane, 6,9-dimethyl-

Cat. No.: B13947840
CAS No.: 57156-88-4
M. Wt: 172.29 g/mol
InChI Key: GVQPJHWGPPAZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-4-thiaspiro[44]nonane, 6,9-dimethyl- is an organic compound with the molecular formula C9H16OS It is characterized by a spirocyclic structure containing both oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-4-thiaspiro[4.4]nonane, 6,9-dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a sulfur-containing reagent. The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 1-Oxa-4-thiaspiro[4.4]nonane, 6,9-dimethyl- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-4-thiaspiro[4.4]nonane, 6,9-dimethyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atom to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

1-Oxa-4-thiaspiro[4.4]nonane, 6,9-dimethyl- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Oxa-4-thiaspiro[4.4]nonane, 6,9-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-4-thiaspiro[4.4]nonane: Lacks the dimethyl groups, resulting in different chemical properties.

    6,9-Dimethyl-1-oxa-4-thiaspiro[4.4]decane: Contains an additional carbon atom in the spirocyclic ring, altering its reactivity.

    1-Oxa-4-thiaspiro[4.4]nonane, 6-methyl-: Has only one methyl group, affecting its steric and electronic properties.

Uniqueness

1-Oxa-4-thiaspiro[44]nonane, 6,9-dimethyl- is unique due to the presence of both oxygen and sulfur atoms in its spirocyclic structure, along with two methyl groups

Properties

CAS No.

57156-88-4

Molecular Formula

C9H16OS

Molecular Weight

172.29 g/mol

IUPAC Name

6,9-dimethyl-1-oxa-4-thiaspiro[4.4]nonane

InChI

InChI=1S/C9H16OS/c1-7-3-4-8(2)9(7)10-5-6-11-9/h7-8H,3-6H2,1-2H3

InChI Key

GVQPJHWGPPAZMW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C12OCCS2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.